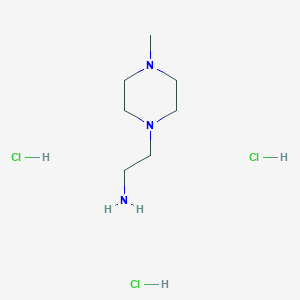
3-Chloro-4-(3,4-dichlorophenoxy)aniline
Descripción general
Descripción
“3-Chloro-4-(3,4-dichlorophenoxy)aniline” is a chemical compound with the molecular formula C12H8Cl3NO . It has a molecular weight of 288.56 . The compound is also known by its CAS Number: 57688-23-0 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(3,4-dichlorophenoxy)aniline” consists of a central aniline (benzenamine) group, with a chlorine atom and a dichlorophenoxy group attached to the benzene ring . The exact 3D structure can be viewed using specific software .
Aplicaciones Científicas De Investigación
Electrochemical Synthesis Applications
- A study by Shahhosseini et al. (2016) describes the electrochemical synthesis of novel polymers, where a monomer structurally similar to 3-Chloro-4-(3,4-dichlorophenoxy)aniline is used. The synthesized polymer, combined with graphene, exhibited enhanced conductivity and was effectively used as a counter electrode in the fabrication of dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Materials in Nonlinear Optics (NLO)
- Research by Revathi et al. (2017) focused on the vibrational analysis of aniline derivatives, including compounds structurally related to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. These compounds showed potential utility in nonlinear optical materials, with their structure and vibrational spectra analyzed using Fourier Transform-Infrared and Fourier Transform-Raman techniques, highlighting the influence of substituent positions and hyperconjugation interactions on their properties (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Fluorescent Properties in Polymeric Films
- A study by Buruianǎ et al. (2005) synthesized new Schiff bases structurally analogous to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. These compounds were used as quaternization agents in polyetherurethane precursors to produce polymeric films with fluorescent properties. The photochromic mechanism of these compounds was investigated, demonstrating their potential in applications requiring fluorescent materials (Buruianǎ, Olaru, Strat, Strat, & Simionescu, 2005).
Synthesis of Advanced Chemical Compounds
- Wen Zi-qiang (2007) reported on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline, a compound related to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. The synthesis process highlighted the potential of such compounds in the development of advanced chemical compounds with applications in various industrial sectors (Wen Zi-qiang, 2007).
Application in Environmental Remediation
- Research by Sauleda and Brillas (2001) involved the treatment of solutions containing aniline and 4-chlorophenol, compounds structurally similar to 3-Chloro-4-(3,4-dichlorophenoxy)aniline. They explored the use of ozone and catalyzed ozonations in acidic solutions for the mineralization of these compounds, indicating the potential application of similar compounds in environmental remediation processes (Sauleda & Brillas, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-4-(3,4-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3NO/c13-9-3-2-8(6-10(9)14)17-12-4-1-7(16)5-11(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMBCCLMZZUHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20605652 | |
| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(3,4-dichlorophenoxy)aniline | |
CAS RN |
57688-23-0 | |
| Record name | 3-Chloro-4-(3,4-dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20605652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)







![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)



![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)
